molecular formula C18H17N3O2 B277723 N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Numéro de catalogue B277723
Poids moléculaire: 307.3 g/mol
Clé InChI: LHRJPMFWQMBWQF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as EAI045, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been linked to various types of cancers, including lung, breast, and colon cancer. Therefore, the development of EGFR inhibitors has been an active area of research in cancer therapy.

Mécanisme D'action

N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide binds to the ATP-binding site of EGFR and inhibits its kinase activity, which is essential for downstream signaling pathways that promote cell growth and survival. By inhibiting EGFR, N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have a selective inhibitory effect on cancer cells that overexpress EGFR, with minimal toxicity to normal cells. In addition, N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and paclitaxel, in vitro and in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is its selectivity for cancer cells that overexpress EGFR, which reduces the risk of toxicity to normal cells. However, N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. In addition, the use of N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in clinical trials may be limited by its potential to induce drug resistance in cancer cells.

Orientations Futures

Future research on N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide could focus on optimizing its pharmacokinetic properties to improve its bioavailability and efficacy. In addition, the development of combination therapies that include N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide and other anticancer agents could enhance its therapeutic potential. Further studies could also investigate the potential of N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in the treatment of other EGFR-driven diseases, such as Alzheimer's disease and inflammatory disorders.
Conclusion
In conclusion, N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a promising small molecule inhibitor that targets EGFR and has shown potential as an anticancer agent. Its selectivity for cancer cells that overexpress EGFR and its ability to enhance the efficacy of other anticancer agents make it an attractive candidate for further research and development.

Méthodes De Synthèse

N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can be synthesized using a multistep process that involves the reaction of 4-ethylphenylhydrazine with 2-chloroacetamide to form a hydrazone intermediate. The intermediate is then cyclized using sodium ethoxide to yield the final product, N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. The synthesis method has been optimized to improve the yield and purity of the product.

Applications De Recherche Scientifique

N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide inhibits the growth of cancer cells that overexpress EGFR, including non-small cell lung cancer and colorectal cancer cells. In vivo studies using mouse xenograft models have also shown promising results, with N-(4-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide significantly reducing tumor growth and improving survival rates.

Propriétés

Formule moléculaire

C18H17N3O2

Poids moléculaire

307.3 g/mol

Nom IUPAC

N-(4-ethylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H17N3O2/c1-2-13-7-9-14(10-8-13)20-17(22)11-21-12-19-16-6-4-3-5-15(16)18(21)23/h3-10,12H,2,11H2,1H3,(H,20,22)

Clé InChI

LHRJPMFWQMBWQF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O

SMILES canonique

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.